An In-depth Technical Guide to the Synthesis and Characterization of 2-(1,3-Dioxoisoindolin-2-yloxy)acetic Acid
An In-depth Technical Guide to the Synthesis and Characterization of 2-(1,3-Dioxoisoindolin-2-yloxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1,3-dioxoisoindolin-2-yloxy)acetic acid, a derivative of N-hydroxyphthalimide. Given the absence of a direct established protocol for a compound named "2-Phthalimidehydroxy-acetic acid," this document outlines a robust, two-step synthetic pathway starting from N-hydroxyphthalimide. This guide includes detailed experimental procedures, expected characterization data, and visual workflows to aid in the successful synthesis and analysis of this compound.
Introduction
N-substituted phthalimides are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties. The introduction of an acetic acid moiety onto the N-hydroxyphthalimide scaffold offers a handle for further chemical modification or for exploring its potential as a bioactive molecule in its own right. This document details a reproducible synthetic route and the analytical methods required for the thorough characterization of the title compound.
Proposed Synthetic Pathway
The synthesis of 2-(1,3-dioxoisoindolin-2-yloxy)acetic acid is proposed as a two-step process. The first step involves the synthesis of the key intermediate, N-hydroxyphthalimide, from phthalic anhydride (B1165640) and hydroxylamine (B1172632) hydrochloride. The second step is the alkylation of N-hydroxyphthalimide with a haloacetic acid ester, followed by hydrolysis to yield the final product.
Caption: Proposed two-step synthesis of 2-(1,3-Dioxoisoindolin-2-yloxy)acetic acid.
Experimental Protocols
Step 1: Synthesis of N-Hydroxyphthalimide
This procedure is adapted from established methods for the preparation of N-hydroxyphthalimide.[1][2]
Materials:
-
Phthalic anhydride
-
Hydroxylamine hydrochloride
-
Isopropanol
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (1 equivalent) and hydroxylamine hydrochloride (1 equivalent) in isopropanol.
-
Slowly add triethylamine (1 equivalent) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90°C) for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Filter the solid product and wash with cold deionized water to remove any remaining salts.
-
Dry the white to pale yellow solid under vacuum to obtain N-hydroxyphthalimide.[3]
Step 2: Synthesis of 2-(1,3-Dioxoisoindolin-2-yloxy)acetic Acid
This two-part step involves the alkylation of N-hydroxyphthalimide followed by the hydrolysis of the resulting ester.
3.2.1. Alkylation of N-Hydroxyphthalimide
Materials:
-
N-hydroxyphthalimide
-
tert-Butyl bromoacetate
-
Potassium carbonate
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve N-hydroxyphthalimide (1 equivalent) in anhydrous DMF.
-
Add potassium carbonate (1.5 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add tert-butyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tert-butyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate.
3.2.2. Hydrolysis of tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate
This procedure is based on the deprotection of tert-butyl esters using trifluoroacetic acid.
Materials:
-
tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the crude tert-butyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 2-(1,3-dioxoisoindolin-2-yloxy)acetic acid as a solid.
Characterization Data
The following tables summarize the expected and reported characterization data for the key intermediate and the final product.
Table 1: Physicochemical and Spectroscopic Data for N-Hydroxyphthalimide
| Property | Value | Reference |
| Molecular Formula | C₈H₅NO₃ | [3] |
| Molecular Weight | 163.13 g/mol | [3][4] |
| Appearance | White to pale yellow crystalline solid | [3] |
| Melting Point | 233 °C (decomposes) | [3] |
| ¹H NMR (DMSO-d₆) | δ 10.9 (s, 1H, OH), 7.84 (s, 4H, Ar-H) | [5] |
| ¹³C NMR (DMSO-d₆) | δ 168, 134, 128, 123 | [5] |
| Mass Spec (EI) m/z | 163 (M⁺), 147, 133, 105, 104, 77, 76, 50 | [5] |
| IR (KBr) ν (cm⁻¹) | ~3200-3000 (O-H), ~1780 & ~1730 (C=O, imide) | [6][7] |
Table 2: Predicted Spectroscopic Data for 2-(1,3-Dioxoisoindolin-2-yloxy)acetic Acid
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₀H₇NO₅ | - |
| Molecular Weight | 221.17 g/mol | - |
| Appearance | White to off-white solid | Based on similar structures |
| Melting Point | Not reported, expected >150 °C | - |
| ¹H NMR (DMSO-d₆) | δ ~13 (br s, 1H, COOH), ~7.9 (m, 4H, Ar-H), ~4.8 (s, 2H, OCH₂) | Chemical shifts are estimates |
| ¹³C NMR (DMSO-d₆) | δ ~170 (COOH), ~164 (imide C=O), ~135, ~129, ~124 (Ar-C), ~65 (OCH₂) | Chemical shifts are estimates |
| Mass Spec (ESI⁻) m/z | 220.02 ([M-H]⁻) | Negative ion mode detection |
| IR (KBr) ν (cm⁻¹) | ~3300-2500 (O-H, acid), ~1790 & ~1740 (C=O, imide), ~1710 (C=O, acid) | Characteristic group frequencies |
Characterization Workflow
A systematic approach is necessary for the unambiguous identification and purity assessment of the synthesized compound.
Caption: Workflow for the characterization of the synthesized compound.
Potential Biological Evaluation Workflow
While no specific biological activities or signaling pathways for 2-(1,3-dioxoisoindolin-2-yloxy)acetic acid have been reported, its structural similarity to other bioactive phthalimides suggests potential for biological screening. A general workflow for preliminary biological evaluation is proposed below.
Caption: A general workflow for the initial biological screening of the title compound.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and characterization of 2-(1,3-dioxoisoindolin-2-yloxy)acetic acid. By following the outlined experimental protocols and characterization workflows, researchers can reliably produce and validate this compound for further investigation in drug discovery and development programs. The provided visualizations offer clear roadmaps for both the synthetic and analytical processes.
References
- 1. CN1239715A - Synthesis process of N-hydroxyl phthalimide - Google Patents [patents.google.com]
- 2. CN105111128A - Method for preparing N-hydroxyphthalimide - Google Patents [patents.google.com]
- 3. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
N-Hydroxyphthalimide (NHPI)
2-Phthalimidehydroxy-acetic acid